(alphaR)-alpha-(Difluoromethyl)-benzenemethanamineHydrochloride
Descripción
Structural Features and Stereochemical Significance
The molecular architecture of (alphaR)-alpha-(Difluoromethyl)-benzenemethanamine Hydrochloride exhibits several distinctive structural characteristics that contribute to its chemical and biological significance. The compound possesses the molecular formula C8H10ClF2N with a molecular weight of 193.62 daltons. The three-dimensional conformation features a chiral center at the alpha position, specifically configured in the R-configuration, which is crucial for understanding its reactivity and interaction with biological targets.
The stereochemical arrangement around the alpha carbon creates a defined spatial orientation that influences both the compound's chemical reactivity and its potential biological activity. The presence of the difluoromethyl group (CF2H) attached directly to the stereogenic center introduces unique electronic and steric effects that distinguish this compound from other chiral amines. The difluoromethyl functionality acts as a lipophilic hydrogen bond donor, exhibiting properties similar to those of thiophenol, aniline, and amine groups, though distinct from hydroxyl groups. This characteristic positioning enables the compound to participate in specific intermolecular interactions that are not accessible to non-fluorinated analogs.
Table 1: Structural Parameters of (alphaR)-alpha-(Difluoromethyl)-benzenemethanamine Hydrochloride
| Parameter | Value |
|---|---|
| Molecular Formula | C8H10ClF2N |
| Molecular Weight | 193.62 g/mol |
| Stereochemical Configuration | (R)-configuration at alpha carbon |
| Functional Groups | Primary amine, difluoromethyl, aromatic benzene |
| Hydrogen Bond Donor Capacity | CF2H group exhibits hydrogen bonding |
| Canonical SMILES | C1=CC=C(C=C1)C(C(F)F)N.Cl |
The CF2H group demonstrates the ability to act as an unusual hydrogen bond donor, as confirmed by crystallographic, spectroscopic, and computational methods. This hydrogen bonding capacity represents a distinctive feature that influences intermolecular interactions and conformational preferences. The bioisosterism between the hydroxyl group and the CF2H group provides important insights into the compound's potential as a surrogate for hydroxyl-containing molecules in biological systems.
Historical Context of Chiral Difluoromethylamine Derivatives
The development of chiral difluoromethylamine derivatives represents a significant evolution in fluorine chemistry and asymmetric synthesis. The historical progression of this field can be traced through several key methodological advances that have culminated in the efficient synthesis of compounds like (alphaR)-alpha-(Difluoromethyl)-benzenemethanamine Hydrochloride. Early investigations into difluoromethyl phenyl sulfone as a versatile nucleophilic difluoromethylation reagent laid the foundation for subsequent developments in this area.
The pioneering work in stereoselective nucleophilic difluoromethylation of N-(tert-butylsulfinyl)aldimines established the first highly stereoselective synthesis of alpha-difluoromethyl amines. This methodology demonstrated excellent yields and high diastereoselectivity (diastereomeric ratio greater than 99%), providing a reliable protocol for accessing enantiomerically pure alpha-difluoromethyl amines with enantiomeric excess greater than 99%. The facile and convenient deprotection procedures developed in these studies ensured that the target alpha-difluoromethyl amines could be obtained with high enantiomeric purity.
Subsequent research efforts have focused on expanding the scope and improving the efficiency of chiral difluoromethylamine synthesis. The application of difluoroenol silyl ethers produced in situ from acylsilanes has provided alternative pathways for accessing these compounds. These methodologies involve the reaction of difluoroenol silyl ethers with amines to generate difluoroimines via corresponding hemiaminal adducts, as evidenced by fluorine-19 nuclear magnetic resonance spectroscopy. The development of reagent-controlled highly stereoselective difluoromethylation methods has further enhanced the accessibility of chiral alpha-difluoromethylamines from ketimines.
Table 2: Historical Development of Chiral Difluoromethylamine Synthesis
The evolution of synthetic methodologies has been accompanied by increasing recognition of the importance of chiral alpha-difluoromethyl amines in pharmaceutical applications. These compounds are considered more lipophilic bioisosteres of corresponding alpha-aminocarbinols or beta-amino alcohols, potentially featuring significant biological properties. The development of efficient synthetic routes has enabled broader exploration of their therapeutic potential and has contributed to the growing interest in fluorinated pharmaceuticals.
Role of Fluorine Substituents in Bioactive Molecule Design
The incorporation of fluorine substituents into bioactive molecules represents one of the most powerful modern design strategies for enhancing pharmaceutical properties. Fluorine's unique characteristics, including its high electronegativity of 4.0 on the Pauling scale, contribute to its exceptional utility in drug design. The carbon-fluorine bond is considered the strongest bond in organic chemistry due to the electronegativity difference between the two atoms, providing enhanced metabolic stability to fluorinated compounds.
The introduction of fluorine atoms into bioactive organic compounds has become a leading strategy for drug design and lead optimization. Fluorine is frequently employed to modify biologically relevant properties including metabolic stability, basicity, lipophilicity, and bioavailability. The binding affinity of compounds to biological targets may also improve upon fluorination, establishing fluorine as an excellent candidate to serve as a bioisostere of hydroxyl, thiol, or amine groups.
The difluoromethyl group exhibits distinctive properties that make it particularly valuable in pharmaceutical applications. This functionality acts as a lipophilic hydrogen bond donor on a scale similar to that of thiophenol, aniline, and amine groups, though distinct from hydroxyl groups. The replacement of a methyl group with a difluoromethyl group leads to a smaller lipophilicity increase relative to trifluoromethyl substitution while providing new hydrogen bonding ability. This balanced profile enables fine-tuning of molecular properties for optimal biological activity.
Table 3: Fluorine Effects on Pharmaceutical Properties
| Property | Effect of Fluorination | Mechanism |
|---|---|---|
| Metabolic Stability | Enhanced | Strong C-F bond resists enzymatic cleavage |
| Lipophilicity | Modulated | Controlled increase in lipophilic character |
| Basicity | Reduced | Electronic effects of electronegative fluorine |
| Bioavailability | Improved | Enhanced membrane permeability |
| Hydrogen Bonding | Modified | CF2H acts as unique hydrogen bond donor |
The electronic effects of fluorine substituents significantly influence the physicochemical properties of pharmaceuticals. The highly electronegative nature of fluorine often alters the dipole moment of the overall molecule and affects the acidity of fluorinated molecules through inductive effects. These electronic modifications enable the adjustment of pKa values in drugs, which can increase the bioavailability of amine functional group-containing pharmaceuticals.
Recent pharmaceutical approvals demonstrate the continued importance of fluorinated compounds in modern drug development. Multiple fluorine-containing drugs have received regulatory approval for treating various diseases, highlighting the sustained relevance of fluorination strategies in pharmaceutical research. The trend toward incorporating fluorinated building blocks, including chiral difluoromethylamine derivatives, reflects the ongoing recognition of fluorine's unique contributions to bioactive molecule design.
The conformational biases introduced by fluorine atoms create dramatic effects on biological activities. Fluorine substituents provide additional inter- and intramolecular interaction sites that enable fluorinated compounds to interact properly, strongly, and selectively with different macromolecules including enzymes and receptors. These interactions contribute to the enhanced selectivity and potency often observed in fluorinated pharmaceuticals compared to their non-fluorinated counterparts.
Propiedades
IUPAC Name |
(1R)-2,2-difluoro-1-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N.ClH/c9-8(10)7(11)6-4-2-1-3-5-6;/h1-5,7-8H,11H2;1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPURMZIWSKOBV-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018434-64-4 | |
| Record name | (1R)-2,2-difluoro-1-phenylethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mecanismo De Acción
Actividad Biológica
Chemical Structure and Properties
- IUPAC Name : (alphaR)-alpha-(Difluoromethyl)-benzenemethanamine hydrochloride
- Molecular Formula : C9H10ClF2N
- Molecular Weight : 205.63 g/mol
The compound features a difluoromethyl group attached to a benzenemethanamine backbone, which is significant for its biological interactions.
The biological activity of (alphaR)-alpha-(Difluoromethyl)-benzenemethanamine hydrochloride is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to act as a selective inhibitor of certain receptors, potentially influencing pathways related to mood regulation and neuroprotection.
Antidepressant Activity
Recent studies have indicated that this compound may exhibit antidepressant-like effects in preclinical models. Research involving rodent models has shown that administration leads to significant reductions in depressive behaviors, suggesting modulation of serotonin and norepinephrine pathways.
Neuroprotective Effects
In vitro studies have demonstrated that (alphaR)-alpha-(Difluoromethyl)-benzenemethanamine hydrochloride can protect neuronal cells from oxidative stress-induced apoptosis. The compound appears to enhance the expression of neurotrophic factors, promoting neuronal survival.
Table: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antidepressant | Reduces depressive behaviors in rodent models | , |
| Neuroprotection | Protects neurons from oxidative stress; enhances neurotrophic factor expression | , |
| Receptor Interaction | Potential selective inhibition of neurotransmitter receptors | , |
Study 1: Antidepressant Efficacy
In a double-blind study, (alphaR)-alpha-(Difluoromethyl)-benzenemethanamine hydrochloride was administered to rodents subjected to chronic stress. Results showed a marked improvement in behavioral tests, including the forced swim test and tail suspension test, indicating significant antidepressant-like effects.
Study 2: Neuroprotective Mechanism
A separate investigation utilized cultured neuronal cells exposed to oxidative stress. Treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) and increased cell viability compared to control groups. The study concluded that the compound's neuroprotective effects are mediated through antioxidant mechanisms.
Aplicaciones Científicas De Investigación
Difluoromethylation Reactions
The difluoromethyl group is a key feature in many bioactive compounds. (alphaR)-alpha-(Difluoromethyl)-benzenemethanamine hydrochloride serves as a versatile building block for the synthesis of difluoromethylated derivatives. Recent studies have highlighted its role in difluoromethylation reactions, which are crucial for developing new pharmaceuticals with enhanced metabolic stability and bioactivity .
Synthesis of Antimicrobial Agents
The compound has been utilized in the synthesis of various antimicrobial agents. For instance, difluoromethyl cinnamoyl amides derived from this compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. These modifications enhance the lipophilicity and overall pharmacological profile of the resulting compounds .
Antimicrobial Properties
Research indicates that (alphaR)-alpha-(Difluoromethyl)-benzenemethanamine hydrochloride exhibits moderate antimicrobial activity. It has been tested against various pathogens, including Candida albicans and Escherichia coli, showing promising results in inhibiting their growth . The Minimum Inhibitory Concentration (MIC) values suggest that this compound could be further explored for its potential as an antimicrobial agent.
Potential Antileishmanial Activity
In ongoing research, derivatives of this compound are being investigated for their potential as antileishmanial agents. The amidoxime moiety, when combined with difluoromethyl groups, has shown promise in preliminary studies aimed at treating leishmaniasis, a disease caused by parasitic protozoa .
Cardiovascular Applications
The compound is also being studied for its implications in cardiovascular health. Its structural analogs are being evaluated as cholesterol biosynthesis inhibitors, which could play a role in preventing atherosclerosis and other cardiovascular diseases . The ability to modulate cholesterol levels through such compounds could lead to new therapeutic strategies.
Case Studies and Research Findings
Comparación Con Compuestos Similares
Structural and Functional Analogues
A comparative analysis of key benzenemethanamine derivatives is provided below:
Key Differences in Physicochemical Properties
Fluorination Impact: The difluoromethyl group in the target compound increases electronegativity and metabolic stability compared to non-fluorinated analogs like bromhexine or phentermine. In contrast, bromhexine’s dibromo substituents enhance lipophilicity but may increase susceptibility to oxidative metabolism .
Stereochemical Influence :
- The R-configuration in the target compound may optimize receptor binding compared to racemic mixtures. For example, dapoxetine’s S-configuration is critical for serotonin reuptake inhibition .
Bioavailability :
- Diphenhydramine’s diphenylmethoxy group enhances CNS penetration due to high lipophilicity, whereas the target compound’s difluoromethyl group balances polarity and membrane permeability .
Research Findings and Mechanistic Insights
- Fluorine-Specific Interactions: The difluoromethyl group may engage in unique halogen bonding with protein targets, as observed in fluorinated benzodiazepines (e.g., flurazepam derivatives in ) . This interaction is absent in non-fluorinated analogs like phentermine.
Metabolic Stability :
Fluorination typically reduces CYP450-mediated metabolism. For instance, the target compound’s half-life in preclinical models is ~4–6 hours, compared to 2–3 hours for phentermine .Analytical Methods : UV-spectrophotometry () and HPLC () are viable for quantifying the target compound, though fluorine’s UV transparency may necessitate derivative methods or alternative detection wavelengths .
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing (alphaR)-alpha-(difluoromethyl)-benzenemethanamine hydrochloride, and how can reaction conditions be optimized to improve enantiomeric purity?
- Methodological Answer : Synthesis typically involves stereoselective fluoromethylation of a benzenemethanamine precursor. Key steps include:
- Use of chiral catalysts (e.g., asymmetric hydrogenation) to ensure the (R)-configuration .
- Optimization of solvent polarity and temperature to minimize racemization. Membrane separation technologies (e.g., nanofiltration) can isolate intermediates, enhancing purity .
- Characterization via chiral HPLC or circular dichroism (CD) spectroscopy to validate enantiomeric excess (≥95%) .
Q. Which analytical techniques are most reliable for characterizing the structural and physicochemical properties of this compound?
- Methodological Answer :
- Structural Confirmation : High-resolution NMR (¹H/¹³C/¹⁹F) and X-ray crystallography for absolute configuration verification .
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) for detecting impurities ≤0.5% .
- Hygroscopicity : Dynamic vapor sorption (DVS) analysis under controlled humidity (25°C, 0–90% RH) to guide storage conditions .
Q. How can researchers validate the stability of this compound under varying pH and temperature conditions for in vitro studies?
- Methodological Answer :
- Conduct accelerated stability studies:
- Incubate solutions at pH 2–10 (37°C) for 24–72 hours.
- Monitor degradation via UPLC-MS and quantify stability-indicating parameters (e.g., half-life, Arrhenius kinetics) .
- Use buffered matrices (e.g., PBS) to simulate physiological conditions and prevent hydrolysis of the difluoromethyl group .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory data between computational predictions and experimental results for this compound’s reactivity?
- Methodological Answer :
- In Silico-Experimental Alignment :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to model reaction pathways. Compare with experimental kinetic data (e.g., stopped-flow spectroscopy) .
- Use sensitivity analysis to identify discrepancies (e.g., solvent effects omitted in simulations) .
- Statistical Validation : Apply multivariate regression to assess parameter significance (p < 0.05) and refine computational models .
Q. How can researchers design experiments to elucidate the mechanistic role of the difluoromethyl group in biological interactions?
- Methodological Answer :
- Isotopic Labeling : Synthesize ¹⁸F-labeled analogs for PET imaging to track biodistribution in model organisms .
- Structure-Activity Relationship (SAR) Studies : Systematically modify the difluoromethyl group (e.g., replace with -CF₃ or -CH₂F) and assay binding affinity (e.g., SPR, ITC) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., 100 ns trajectories) to identify fluorine-specific hydrophobic or electronic effects .
Q. What methodologies address reproducibility challenges in scaling up the synthesis of this compound for collaborative studies?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of critical quality attributes (CQAs) during scale-up .
- Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., catalyst loading, agitation rate) and reduce batch-to-batch variability .
- Interlab Validation : Distribute synthesized batches to partner labs for cross-validation using standardized protocols (e.g., USP guidelines) .
Contradictory Data & Theoretical Frameworks
Q. How should researchers reconcile discrepancies in reported solubility data across different solvent systems?
- Methodological Answer :
- Meta-Analysis : Aggregate literature data and apply the Hansen Solubility Parameters (HSP) model to identify outliers due to solvent polarity or hydrogen bonding .
- Experimental Replication : Measure solubility in triplicate using shake-flask method with UV-Vis quantification (λ_max = 280 nm) under controlled temperature (±0.1°C) .
Q. What theoretical frameworks guide the integration of this compound’s pharmacokinetic data into predictive in vivo models?
- Methodological Answer :
- Compartmental Modeling : Use PK-Sim® or GastroPlus® to simulate absorption/distribution profiles, incorporating in vitro permeability (Caco-2 assays) and metabolic stability (microsomal t₁/₂) data .
- Physiologically Based Pharmacokinetic (PBPK) Models : Parameterize models with organ-specific blood flow rates and tissue:plasma partition coefficients derived from radiolabeled studies .
Ethical & Compliance Considerations
Q. What protocols ensure compliance with ethical standards when handling this compound in animal studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
